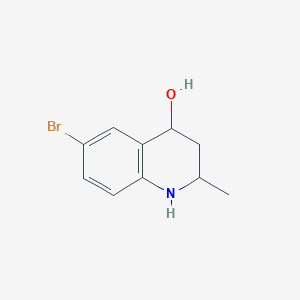

6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol

説明

6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol (CAS: 42835-98-3) is a brominated tetrahydroquinoline derivative with the molecular formula C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol . It is commercially available as a solid, typically stored under inert conditions to ensure stability .

特性

IUPAC Name |

6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-3,5-6,10,12-13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYQORVUJKRYHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(N1)C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol typically involves the bromination of 2-methyl-1,2,3,4-tetrahydroquinoline followed by hydroxylation at the 4th position. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The hydroxylation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions: 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed:

Oxidation: 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-one

Reduction: 2-Methyl-1,2,3,4-tetrahydroquinolin-4-ol

Substitution: 6-Substituted-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol derivatives

科学的研究の応用

Antimicrobial Properties

Research indicates that compounds containing thieno[3,2-d]pyrimidine moieties exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. The presence of the chlorophenyl and fluorophenyl groups enhances its efficacy against resistant strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thieno[3,2-d]pyrimidines have been reported to exhibit cytotoxic effects against several cancer cell lines. Mechanistically, these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

Drug Development

Given its promising biological activities, 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is being explored as a lead compound in drug development. Its structural modifications can lead to the synthesis of analogs with improved potency and selectivity for specific biological targets .

Neurological Applications

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in treating neurological disorders. The compound may influence neurotransmitter systems or exhibit neuroprotective effects that could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease .

Case Studies

- Antimicrobial Efficacy : A study published in Chemical Biology demonstrated that a related thieno[3,2-d]pyrimidine derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value in the low micromolar range .

- Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound induced significant apoptosis in breast cancer cell lines (MCF-7) with an IC50 of approximately 12 µM. The mechanism was attributed to the activation of caspase pathways .

作用機序

The mechanism of action of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

類似化合物との比較

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Tetrahydroquinoline Derivatives

Key Observations:

- Steric and Electronic Effects: The bromine atom at C6 in the target compound enhances electrophilic reactivity compared to chloro or methoxy analogs .

- Conformational Flexibility: Derivatives like cis-1-benzoyl-2,6-dimethyltetrahydroquinolin-4-ol adopt boat conformations in crystal structures due to intramolecular hydrogen bonding (e.g., d(OH-O) = 1.72 Å) , while carbostyril analogs (e.g., ) exhibit planar quinolinone rings stabilized by conjugation.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

生物活性

6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties. The presence of a bromine atom and a hydroxyl group enhances its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN, characterized by a tetrahydroquinoline framework with a bromine atom at the sixth position and a hydroxyl group at the fourth position. This structure contributes to its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has been investigated for its anticancer effects. It appears to inhibit cancer cell proliferation by interacting with molecular targets involved in cell cycle regulation and apoptosis. The bromine and hydroxyl groups are believed to enhance binding affinity to these targets.

Neurotransmission Modulation

There is evidence that this compound may influence neurotransmitter systems. Interaction studies suggest it may bind to receptors involved in neurotransmission, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group enhances its solubility and facilitates interactions with biological targets. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Binding: It may modulate receptor activity related to neurotransmission and cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | Ketone group instead of hydroxyl | Different reactivity due to ketone presence |

| 6-Bromo-2-methylbenzothiazole | Benzothiazole ring | Exhibits different biological activities |

| 6-Bromo-2-methyl-1H-pyrrole | Pyrrole ring structure | Distinct electronic properties affecting reactivity |

The presence of the hydroxyl group at the fourth position in this compound imparts distinct chemical and biological properties compared to these similar compounds .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition rates compared to control groups.

- Cancer Cell Proliferation : Another study focused on the compound's effect on human cancer cell lines. The findings suggested that treatment with this compound led to reduced cell viability and induced apoptosis in a dose-dependent manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。